molecular formula C17H14FN3OS B2758335 3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 478032-73-4

3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

Cat. No. B2758335
CAS RN: 478032-73-4
M. Wt: 327.38
InChI Key: UARZRYIDZABYOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. Therefore, a detailed synthesis analysis cannot be provided at this time .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not mentioned in the search results. Therefore, a detailed chemical reactions analysis cannot be provided at this time .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. Therefore, a detailed analysis of its physical and chemical properties cannot be provided at this time .

Scientific Research Applications

Antiviral Activity

The compound has been investigated for its antiviral properties. In a study by Chen et al., ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized from 4-chlorobenzoic acid. Among these derivatives, compounds 7b and 7i exhibited anti-tobacco mosaic virus (TMV) activity . This suggests potential applications in antiviral drug development.

Biological Activity

Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have demonstrated diverse biological activities. While the specific biological effects of this compound need further exploration, its structural features may contribute to various pharmacological actions .

Antifungal and Antibacterial Properties

Although not directly reported for this compound, related 1,3,4-thiadiazoles have shown antifungal and antibacterial properties. Investigating its effects against fungal and bacterial pathogens could be valuable for agricultural applications .

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies involving modifications to the compound’s substituents could reveal insights into its biological effects. Understanding how different functional groups impact activity is crucial for optimizing drug candidates.

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Therefore, a detailed analysis of its mechanism of action cannot be provided at this time .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. Therefore, a detailed analysis of its safety and hazards cannot be provided at this time .

Future Directions

The future directions for the research and application of this compound are not mentioned in the search results. Therefore, a detailed analysis of its future directions cannot be provided at this time .

properties

IUPAC Name

3-[(4-fluorophenyl)sulfanylmethyl]-2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS/c18-11-5-7-13(8-6-11)23-10-12-9-19-17-20-15-4-2-1-3-14(15)16(22)21(12)17/h1-8,12H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARZRYIDZABYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2N1)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

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